molecular formula C12H10ClN3 B13939275 7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile

7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile

Katalognummer: B13939275
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: VATZDQQTSYLWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile is a chemical compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms at specific positions. The presence of a chloro group and an isopropyl group in its structure makes it a unique derivative of naphthyridine.

Vorbereitungsmethoden

The synthesis of 7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the chloro and isopropyl groups into the naphthyridine ring. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 7-Chloro-1-isopropyl-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Eigenschaften

Molekularformel

C12H10ClN3

Molekulargewicht

231.68 g/mol

IUPAC-Name

7-chloro-1-propan-2-yl-2,6-naphthyridine-4-carbonitrile

InChI

InChI=1S/C12H10ClN3/c1-7(2)12-9-3-11(13)15-6-10(9)8(4-14)5-16-12/h3,5-7H,1-2H3

InChI-Schlüssel

VATZDQQTSYLWDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=C(C2=CN=C(C=C21)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.